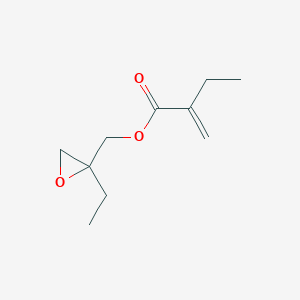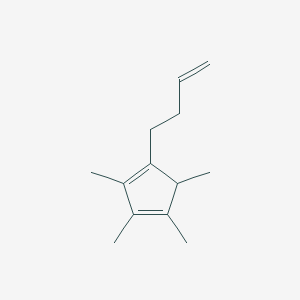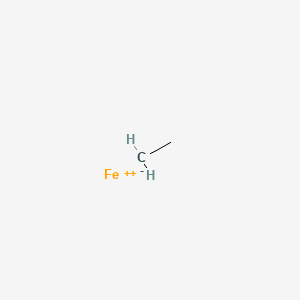
Ethane;iron(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethane;iron(2+) typically involves the reaction of iron(2+) salts with ethane under specific conditions. One common method is the direct reaction of iron(2+) chloride with ethane in the presence of a suitable solvent and under controlled temperature and pressure conditions . The reaction can be represented as:
FeCl2+C2H6→Fe(C2H6)+2HCl
Industrial Production Methods
Industrial production of ethane;iron(2+) often involves large-scale reactors where the reaction conditions are optimized for maximum yield. The use of catalysts and specific reaction environments, such as inert atmospheres, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethane;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(3+) complexes.
Reduction: It can be reduced back to iron(0) under specific conditions.
Substitution: Ligands in the coordination sphere of iron can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ethane;iron(2+) can produce iron(3+) ethane complexes, while substitution reactions can yield a variety of iron-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Ethane;iron(2+) has numerous applications in scientific research:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of iron complexes.
Biology: Research into its interactions with biological molecules can provide insights into metalloprotein functions.
Industry: It is used in catalysis and as a precursor for the synthesis of other iron-containing compounds
Wirkmechanismus
The mechanism by which ethane;iron(2+) exerts its effects involves the coordination of ethane to the iron(2+) ion. This coordination alters the electronic structure of the iron ion, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylene;iron(2+): Similar to ethane;iron(2+), but with ethylene as the ligand.
Propane;iron(2+): Involves propane as the ligand.
Butane;iron(2+): Uses butane as the ligand.
Uniqueness
Ethane;iron(2+) is unique due to its specific ligand (ethane) and the resulting properties. The choice of ligand can significantly influence the reactivity, stability, and applications of the compound. Compared to similar compounds, ethane;iron(2+) may offer distinct advantages in certain catalytic processes and research applications .
Eigenschaften
CAS-Nummer |
111976-13-7 |
|---|---|
Molekularformel |
C2H5Fe+ |
Molekulargewicht |
84.91 g/mol |
IUPAC-Name |
ethane;iron(2+) |
InChI |
InChI=1S/C2H5.Fe/c1-2;/h1H2,2H3;/q-1;+2 |
InChI-Schlüssel |
WLGGJWFSIYRQRB-UHFFFAOYSA-N |
Kanonische SMILES |
C[CH2-].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4'-oxydibenzoate](/img/structure/B14296179.png)
![2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate](/img/structure/B14296180.png)

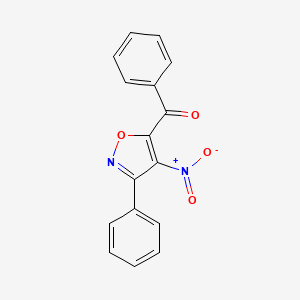
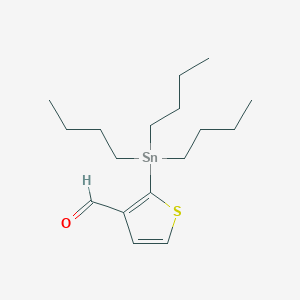
![[(7S,8S)-7-benzoyloxy-1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate](/img/structure/B14296200.png)
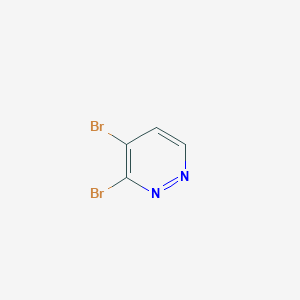
![4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl-](/img/structure/B14296233.png)

![N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine](/img/structure/B14296243.png)
![N-(2-Chloroethyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14296259.png)
